molecular formula C7H10NO2P B14615521 1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole CAS No. 60197-06-0

1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole

Cat. No.: B14615521
CAS No.: 60197-06-0
M. Wt: 171.13 g/mol
InChI Key: FGALFHSJSACPBW-UHFFFAOYSA-N
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Description

1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole is a compound that features a unique combination of a pyrrole ring and a dioxaphosphinan moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both phosphorus and nitrogen atoms in its structure allows for diverse chemical reactivity and potential utility in catalysis and material science.

Preparation Methods

The synthesis of 1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a phosphorus-containing reagent, such as phosphorus oxychloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at reflux temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a pyrrole ring and a dioxaphosphinan moiety, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

60197-06-0

Molecular Formula

C7H10NO2P

Molecular Weight

171.13 g/mol

IUPAC Name

1-(1,3,2-dioxaphosphinan-2-yl)pyrrole

InChI

InChI=1S/C7H10NO2P/c1-2-5-8(4-1)11-9-6-3-7-10-11/h1-2,4-5H,3,6-7H2

InChI Key

FGALFHSJSACPBW-UHFFFAOYSA-N

Canonical SMILES

C1COP(OC1)N2C=CC=C2

Origin of Product

United States

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